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Compound of Interest

Compound Name:
Ethyl 3-amino-4-

morpholinobenzoate

CAS No.: 71254-75-6

Cat. No.: B1305178

Get Quote

Medicinal Chemistry Scaffold & Synthetic Protocols

Executive Summary
Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6) is a high-value synthetic

intermediate belonging to the class of ortho-amino-morpholino benzoates. This scaffold is a

"privileged structure" in medicinal chemistry, widely utilized in the development of kinase

inhibitors (e.g., PI3K, mTOR), antibacterial agents (oxazolidinone analogs), and anticoagulants.

[1]

The compound features three critical functional handles:

Morpholine Ring (C4): Enhances aqueous solubility and metabolic stability while acting as a

hydrogen bond acceptor.

Primary Aniline (C3): A nucleophilic handle for library diversification via acylation,

sulfonylation, or heterocycle formation.[1]
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Ethyl Ester (C1): A masked carboxylic acid suitable for cyclization reactions (e.g., to

quinazolinones) or hydrolysis to the free acid.[1]

This guide provides a validated protocol for its synthesis from commercially available

precursors and outlines its downstream applications in generating bioactive heterocycles.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]
Property Specification

IUPAC Name Ethyl 3-amino-4-(morpholin-4-yl)benzoate

CAS Number 71254-75-6

Molecular Formula C₁₃H₁₈N₂O₃

Molecular Weight 250.30 g/mol

Appearance Off-white to pale brown solid

LogP (Predicted) ~1.8 - 2.1

pKa (Predicted) ~3.5 (Aniline), ~8.5 (Morpholine)

Solubility
Soluble in DMSO, DCM, MeOH; Sparingly

soluble in water

Validated Synthesis Protocol
The synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr)

followed by Catalytic Hydrogenation. This route is preferred over direct nitration of

morpholinobenzoates due to higher regioselectivity.[1]

Step 1: SNAr Reaction
Precursor: Ethyl 4-fluoro-3-nitrobenzoate (CAS 367-80-6) Reagent: Morpholine

Reaction Scheme: Ethyl 4-fluoro-3-nitrobenzoate + Morpholine → Ethyl 4-morpholino-3-

nitrobenzoate

Protocol:
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Setup: Charge a round-bottom flask with Ethyl 4-fluoro-3-nitrobenzoate (1.0 equiv) and

Acetonitrile (5 mL/mmol).

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv) or Triethylamine (Et₃N) (1.2

equiv).

Nucleophile Addition: Add Morpholine (1.1 equiv) dropwise at room temperature. Exothermic

reaction - monitor temperature.

Reaction: Heat the mixture to 60–80°C for 4–6 hours.

Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.[1]6)

should disappear, replaced by a bright yellow/orange spot (Nitro-morpholine intermediate).

Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate. Resuspend in EtOAc

and wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

Yield: Typically >90% (Yellow solid).

Step 2: Catalytic Hydrogenation (Nitro Reduction)
Precursor: Ethyl 4-morpholino-3-nitrobenzoate Catalyst: 10% Pd/C

Reaction Scheme: Ethyl 4-morpholino-3-nitrobenzoate + H₂ (Pd/C) → Ethyl 3-amino-4-
morpholinobenzoate

Protocol:

Solvation: Dissolve the nitro intermediate (from Step 1) in Methanol or Ethanol (10

mL/mmol).

Catalyst Loading: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (10 wt% of

substrate mass).[1] Caution: Pd/C is pyrophoric.[1]

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1-3 bar in a Parr shaker).

Stir vigorously at Room Temperature for 2–12 hours.
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Process Control: The yellow color of the solution will fade to colorless or pale pink.[1]

Monitor by LC-MS for the mass shift (M+1: 281 → 251).

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the

pad with MeOH.[1]

Isolation: Concentrate the filtrate under reduced pressure.

Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash

chromatography (DCM:MeOH).[1]

Yield: 85–95%.[1]

Medicinal Chemistry Applications
The 3-amino-4-morpholino core serves as a versatile "Hub" for divergent synthesis. The ortho-

disposition of the amine and the morpholine ring creates a unique steric and electronic

environment, often exploited to bind into the ATP-binding pocket of kinases.

Pathway Visualization
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Caption: Synthetic workflow from fluoro-nitro precursor to the title scaffold and divergent

downstream applications.

Application 1: Synthesis of Quinazolin-4(3H)-ones
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The ortho-amino ester motif allows for cyclization to form Quinazolinones, a scaffold found in

drugs like Idelalisib (PI3K inhibitor).

Protocol:

Dissolve Ethyl 3-amino-4-morpholinobenzoate (1.0 equiv) in Formamide (excess, acts as

solvent and reagent).

Heat to 140–160°C for 4–8 hours.

Cool to RT.[1][2] The product often precipitates.[1] Dilute with water and filter.[1]

Result: 7-morpholinoquinazolin-4(3H)-one derivatives.

Application 2: High-Throughput Amide Library
Generation
The aniline nitrogen is sufficiently nucleophilic for automated parallel synthesis.

Protocol:

Solvent: DMA or DCM.

Base: DIPEA (2.0 equiv).

Reagent: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU.

Purification: The morpholine nitrogen allows for "Catch-and-Release" purification using acidic

ion-exchange resins (e.g., SCX-2), removing non-basic byproducts.

Quality Control & Analytics
To ensure the integrity of the scaffold before using it in complex syntheses, the following

parameters must be verified.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and 280 nm.[1]

Retention Time: The amino-ester typically elutes earlier than the nitro-intermediate due to the

polarity of the amine.

NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)
δ 1.30 (t, 3H): Methyl of ethyl ester.[1]

δ 2.90–3.00 (m, 4H): Morpholine CH₂ adjacent to Nitrogen (characteristic of N-aryl

morpholine).

δ 3.70–3.80 (m, 4H): Morpholine CH₂ adjacent to Oxygen.[1]

δ 4.25 (q, 2H): Methylene of ethyl ester.[1]

δ 5.00–5.20 (s, 2H):NH₂ protons (Broad singlet, exchangeable with D₂O).[1] Crucial for

confirming reduction.

δ 7.00–7.50 (m, 3H): Aromatic protons (1,2,4-substitution pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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